REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7](OC)=[O:8])=[CH:5][C:4]([N+:11]([O-:13])=[O:12])=[N:3]1.[BH4-].[Li+]>C1COCC1>[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[CH:5][C:4]([N+:11]([O-:13])=[O:12])=[N:3]1 |f:1.2|
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 100-mL three-neck round-bottomed flask equipped with a magnetic stirrer, addition funnel and nitrogen inlet
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Type
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CUSTOM
|
Details
|
was purged with nitrogen
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Type
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TEMPERATURE
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Details
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maintained the internal reaction temperature below 5° C
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Type
|
ADDITION
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Details
|
After the addition
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Type
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CUSTOM
|
Details
|
the cooling bath was removed
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Type
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TEMPERATURE
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Details
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The reaction was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
saturated aqueous sodium bicarbonate (30 mL) was added dropwise
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer was extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, ethyl acetate/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1CO)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |